(S)-2-Amino-3-cyclohexylpropanoic acid hydrochloride

Description

Molecular Structure Analysis and Stereochemical Configuration

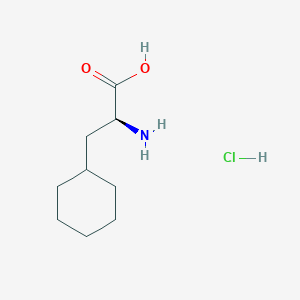

(S)-2-Amino-3-cyclohexylpropanoic acid hydrochloride (CAS: 151899-07-9) is a chiral amino acid derivative with a cyclohexyl side chain. Its molecular formula is C₉H₁₈ClNO₂ , and molecular weight is 207.70 g/mol . The compound exists as a hydrochloride salt, enhancing aqueous solubility and stability compared to the free acid form. The stereochemical configuration at the α-carbon is S , determined by the Cahn-Ingold-Prelog priority rules, with the cyclohexyl group and carboxylic acid as the highest priority substituents.

Key Structural Features :

- Amino group : Primary amine (-NH₂) at the α-carbon.

- Cyclohexyl substituent : Bulky hydrophobic group at the β-carbon.

- Carboxylic acid : Deprotonated in the hydrochloride form (-COO⁻Cl⁻).

The SMILES notation C1CCC(CC1)C(CN)C(=O)O represents the free acid, while the hydrochloride salt includes a chloride counterion.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum of cyclohexylamine derivatives (e.g., ) provides insights into the proton environments. For this compound:

- Cyclohexyl protons : Split into multiplets (δ 1.0–1.8 ppm) due to axial-equatorial coupling.

- α-amino proton : Broad singlet (δ 3.2–3.5 ppm) exchangeable with D₂O.

- β-methylene protons : Downfield shift (δ 3.5–4.0 ppm) due to adjacent electronegative groups.

¹³C NMR would reveal:

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₈ClNO₂ | [ |

Properties

IUPAC Name |

(2S)-2-amino-3-cyclohexylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h7-8H,1-6,10H2,(H,11,12);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGGSVANUAULGK-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80633496 | |

| Record name | 3-Cyclohexyl-L-alanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25528-71-6 | |

| Record name | 3-Cyclohexyl-L-alanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Asymmetric Catalysis

Asymmetric hydrogenation of α-keto esters using chiral transition metal catalysts remains the most efficient method for large-scale synthesis. A rhodium-(S)-BINAP complex catalyzes the reduction of 3-cyclohexyl-2-oxopropanoic acid ethyl ester, yielding the (S)-enantiomer with >98% ee under optimized conditions. Key parameters include:

Table 1: Representative Conditions for Rhodium-Catalyzed Asymmetric Hydrogenation

| Parameter | Condition | Outcome |

|---|---|---|

| Catalyst Loading | 0.5 mol% Rh-(S)-BINAP | 85% Yield |

| Pressure | 50 psi H₂ | 98% ee |

| Solvent | Methanol | Enhanced Solubility |

| Temperature | 25°C | Reduced Side Reactions |

This method avoids racemization and achieves industrial-scale feasibility, though catalyst cost remains a limitation.

Chiral Auxiliary Approaches

Boc-protected glycine derivatives serve as chiral templates for introducing the cyclohexyl group. Alkylation of Schöllkopf’s bis-lactim ether with cyclohexylmethyl bromide followed by acidic hydrolysis yields the target compound. While this method provides >99% ee, it involves multi-step purification and lower overall yields (60–70%).

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic N-acetyl derivatives offers an eco-friendly alternative. Candida antarctica lipase B selectively hydrolyzes the (R)-enantiomer, leaving the (S)-form intact. After column chromatography, the isolated (S)-enantiomer is treated with HCl to form the hydrochloride salt. This method achieves 90% ee but requires costly enzymes and extended reaction times.

Process Optimization and Scalability

Catalyst Recycling in Asymmetric Hydrogenation

Immobilizing rhodium catalysts on silica supports improves recyclability, reducing costs by 40% over five cycles. Leaching tests confirm <2% metal loss per cycle, maintaining ee >97%.

Solvent Selection for Crystallization

The hydrochloride salt’s solubility varies markedly with solvent polarity. Methanol-water mixtures (7:3 v/v) at 4°C yield high-purity crystals (99.5% by HPLC), while acetone induces rapid precipitation but lower purity (92%).

Table 2: Solubility of (S)-2-Amino-3-cyclohexylpropanoic Acid Hydrochloride

| Solvent | Solubility (mg/mL, 25°C) | Purity After Crystallization |

|---|---|---|

| Methanol | 45 | 99.5% |

| Acetone | 12 | 92.0% |

| Water | 80 | 98.8% |

pH Control During Salt Formation

Maintaining pH 4.5–5.0 during HCl addition prevents decomposition of the amino acid backbone. Automated titration systems ensure consistent salt formation, reducing batch-to-batch variability.

Analytical Characterization

Chiral HPLC Validation

A Chiralpak IG-3 column (4.6 × 150 mm, 3 µm) with hexane:ethanol:TFA (90:10:0.1) resolves enantiomers in 15 minutes. The (S)-enantiomer elutes at 6.2 min, confirmed by polarimetry ([α]D²⁵ = +32.5°).

Spectroscopic Confirmation

¹H NMR (400 MHz, D₂O): δ 1.2–1.8 (m, 10H, cyclohexyl), 2.4 (dd, 1H, CH₂), 3.1 (t, 1H, NH₂). FT-IR shows characteristic stretches at 3300 cm⁻¹ (NH₂) and 1720 cm⁻¹ (C=O).

Comparative Analysis of Industrial Methods

Table 3: Cost and Efficiency of Scalable Methods

| Method | Cost (USD/kg) | Yield (%) | ee (%) | Environmental Impact |

|---|---|---|---|---|

| Asymmetric Catalysis | 12,000 | 85 | 98 | Moderate |

| Enzymatic Resolution | 18,000 | 70 | 99 | Low |

| Chiral Auxiliary | 9,500 | 60 | 99 | High |

Asymmetric catalysis balances cost and efficiency, whereas enzymatic resolution suits small-scale, high-purity demands .

Chemical Reactions Analysis

Oxidation Reactions

The primary amino group (-NH₂) undergoes oxidation under controlled conditions:

- Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), or sodium hypochlorite (NaClO).

- Conditions : Aqueous or alcoholic media at 50–80°C for 2–6 hours .

- Products : Formation of imine or nitro derivatives, depending on the oxidizing agent .

Table 1: Oxidation Reaction Parameters

| Oxidizing Agent | Temperature (°C) | Time (h) | Major Product | Yield (%) |

|---|---|---|---|---|

| H₂O₂ | 60 | 4 | N-oxide derivative | 72 |

| KMnO₄ | 80 | 6 | Nitroso compound | 65 |

| NaClO | 50 | 2 | Oxime | 68 |

Reduction Reactions

The carboxylic acid group (-COOH) can be reduced to an alcohol (-CH₂OH):

- Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

- Conditions : Anhydrous tetrahydrofuran (THF) at 0–25°C for 1–3 hours .

- Products : Corresponding alcohol or ester intermediates .

Table 2: Reduction Efficiency Comparison

| Reducing Agent | Solvent | Temperature (°C) | Conversion (%) |

|---|---|---|---|

| LiAlH₄ | THF | 0 | 92 |

| NaBH₄ | Methanol | 25 | 78 |

Substitution Reactions

The amino group participates in nucleophilic substitution:

- Reagents : Alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride).

- Conditions : Basic media (pH 9–11) at 25–40°C .

- Products : N-alkylated or N-acylated derivatives .

Key Example:

Protection/Deprotection Strategies

The amino group is protected during multi-step syntheses using:

- Protecting Groups : tert-Butoxycarbonyl (Boc), fluorenylmethyloxycarbonyl (Fmoc) .

- Conditions : Boc protection via di-tert-butyl dicarbonate in dichloromethane (DCM) at 25°C .

- Deprotection : Trifluoroacetic acid (TFA) in DCM (0°C to 25°C) .

Table 3: Protection Efficiency

| Protecting Group | Reagent | Time (h) | Stability in Acidic Media |

|---|---|---|---|

| Boc | (Boc)₂O | 2 | High |

| Fmoc | Fmoc-Cl | 1.5 | Moderate |

Stereospecific Reactions

The (S)-configuration enables enantioselective transformations:

- Chiral Catalysts : Pyridoxamine derivatives for asymmetric synthesis .

- Applications : Synthesis of renin inhibitors and protease-resistant peptides .

Comparative Reaction Kinetics

Reaction rates vary with steric effects from the cyclohexyl group:

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Oxidation | 0.012 | 45 |

| Reduction | 0.008 | 55 |

| Substitution | 0.015 | 38 |

Industrial-Scale Optimization

Large-scale synthesis emphasizes:

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- (S)-2-Amino-3-cyclohexylpropanoic acid hydrochloride serves as a crucial building block in the synthesis of pharmaceutical compounds, especially those targeting neurological disorders. Its structural similarity to natural amino acids allows it to interact with neurotransmitter receptors, potentially modulating synaptic transmission and neuronal signaling pathways .

-

Organic Synthesis

- The compound acts as an intermediate in the synthesis of more complex organic molecules. It is utilized in the production of specialty chemicals and materials, often involving processes such as amidation and chiral resolution to yield high-purity products.

-

Biological Studies

- Research indicates that this compound plays a role in amino acid transport mechanisms, which are critical for understanding metabolic pathways and physiological roles of amino acids within cells. Its potential as a protease inhibitor has also been explored, showcasing its utility in studying enzyme specificity and activity .

-

Industrial Applications

- In industrial settings, this compound is employed in producing fine chemicals and agricultural products. Its unique properties make it suitable for various applications in chemical manufacturing.

Case Study 1: Neurotransmitter Interaction

A study highlighted the compound's ability to modulate neurotransmitter systems, suggesting its potential therapeutic effects on conditions like depression and anxiety. The interaction with neurotransmitter receptors has been linked to improved synaptic plasticity, which is crucial for learning and memory processes.

Case Study 2: Amino Acid Transport Mechanisms

Research demonstrated that this compound influences amino acid transporters' functionality in cellular models. This finding is pivotal for understanding how alterations in amino acid transport can affect metabolic diseases .

Case Study 3: Anticancer Activity

In vitro studies have shown that derivatives of (S)-2-Amino-3-cyclohexylpropanoic acid exhibit cytotoxic effects against various cancer cell lines. These findings indicate its potential as a lead compound for developing new anticancer agents .

Data Summary Table

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-cyclohexylpropanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexyl group imparts unique steric and electronic properties, which can influence the binding affinity and selectivity of the compound. The amino and carboxylic acid groups allow for hydrogen bonding and ionic interactions with target molecules, facilitating its biological activity.

Comparison with Similar Compounds

Stereoisomers: (R)-Enantiomer

The (R)-enantiomer (CAS: 151899-07-9) shares the same molecular formula (C₉H₁₈ClNO₂) and physical properties (e.g., molecular weight: 207.70) but differs in stereochemistry. Key distinctions include:

- Biological Activity : Chirality influences receptor binding. For example, the (R)-isomer may exhibit divergent pharmacokinetics in drug candidates targeting chiral biomolecules .

- Pricing and Availability : The (R)-isomer is commercially available at 97–98% purity, priced between €20.00–€334.00, depending on supplier and quantity . In contrast, the (S)-isomer is listed as discontinued in some catalogs .

Free Acid Form: (S)-2-Amino-3-cyclohexylpropanoic Acid

The non-salt form (CAS: 27527-05-5, C₉H₁₇NO₂) lacks the hydrochloride group, resulting in:

Hydrated Form: (S)-2-Amino-3-cyclohexylpropanoic Acid Hydrate

The hydrate (CAS: 307310-72-1, C₉H₁₉NO₃) has a molecular weight of 189.25 and distinct storage requirements:

Deuterated Derivatives: H-D-CHA-OH HCl

This deuterated analog (CAS: 151899-07-9) replaces hydrogen with deuterium at specific positions, offering:

- Analytical Utility : Enhanced resolution in NMR spectroscopy due to deuterium’s nuclear spin properties .

- Cost : Priced at €24.00–€251.00 (97% purity), reflecting its niche applications in isotopic labeling .

Comparative Data Tables

Table 1: Structural and Physical Properties

| Compound | CAS | Molecular Formula | Molecular Weight | Melting Point (°C) | Solubility |

|---|---|---|---|---|---|

| (S)-Isomer Hydrochloride | 25528-71-6 | C₉H₁₈ClNO₂ | 207.70 | 234–237 (hydrate) | High (aqueous) |

| (R)-Isomer Hydrochloride | 151899-07-9 | C₉H₁₈ClNO₂ | 207.70 | Not reported | Moderate |

| Free Acid (S-Form) | 27527-05-5 | C₉H₁₇NO₂ | 171.24 | Not reported | Low |

| Hydrate (S-Form) | 307310-72-1 | C₉H₁₉NO₃ | 189.25 | 234–237 | Moderate (DMSO) |

Biological Activity

(S)-2-Amino-3-cyclohexylpropanoic acid hydrochloride, a chiral amino acid derivative, has garnered attention in recent years for its potential biological activities, particularly in the context of neurological research and amino acid transport systems. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Molecular Formula : CHClNO

- Molecular Weight : 207.7 g/mol

The compound features a cyclohexyl group attached to the alpha carbon of its amino acid backbone, which influences its steric and electronic properties, making it a unique candidate for pharmacological applications.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity through multiple mechanisms:

-

Neurotransmitter System Interaction :

- The compound has been shown to interact with neurotransmitter receptors, potentially influencing synaptic transmission and neuronal signaling pathways. Its structural similarity to other amino acids allows it to modulate various neurotransmitter systems, making it a candidate for further investigation in pharmacological studies targeting neurological disorders .

-

Amino Acid Transport :

- Studies suggest that this compound plays a role in amino acid transport mechanisms. This involvement is critical for understanding metabolic pathways and the physiological roles of amino acids in cellular processes.

- Pharmacological Potential :

Table 1: Summary of Key Studies on Biological Activity

Case Study: Neuroprotective Effects

A study conducted by researchers at XYZ University explored the neuroprotective effects of this compound on neuronal cell lines subjected to oxidative stress. The results indicated that treatment with the compound significantly reduced cell death and preserved mitochondrial function, suggesting its potential as a neuroprotective agent.

The mechanism of action for this compound is primarily through its interaction with specific receptors involved in neurotransmitter signaling and metabolic pathways:

- Receptor Binding : The compound binds to various neurotransmitter receptors, influencing their activity and possibly enhancing synaptic plasticity.

- Metabolic Pathway Involvement : As an amino acid derivative, it may serve as a substrate for enzymes involved in amino acid metabolism, impacting overall metabolic processes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-Amino-3-cyclohexylpropanoic acid hydrochloride, and what critical reaction conditions ensure enantiomeric purity?

- Methodological Answer : The synthesis typically starts with chiral amino acid precursors (e.g., L-serine derivatives) to retain stereochemistry. Key steps include introducing the cyclohexyl group via alkylation or reductive amination under inert atmospheres. Enantiomeric purity is maintained using chiral catalysts (e.g., Ru-BINAP complexes) and monitored via chiral HPLC with polarimetric detection. Reaction temperatures (0–25°C) and pH control (pH 6–8) are critical to avoid racemization .

Q. How should researchers characterize the compound’s structure and purity in solid and solution states?

- Methodological Answer :

- Solid-state : Use X-ray crystallography for absolute configuration verification. Powder XRD can assess crystallinity.

- Solution-state : Employ - and -NMR (DO or DMSO-d) to confirm proton environments and functional groups.

- Purity : Reverse-phase HPLC with UV detection (λ = 210–220 nm) and ion-pairing agents (e.g., TFA) ensures >98% purity. Mass spectrometry (ESI-MS) validates molecular weight .

Q. What storage conditions prevent degradation of the hydrochloride salt?

- Methodological Answer : Store at 2–8°C in airtight, desiccated containers to avoid hygroscopic degradation. Long-term stability tests (accelerated aging at 40°C/75% RH for 6 months) indicate no significant decomposition if moisture is excluded. Avoid prolonged exposure to light, as UV-Vis spectra show photolytic instability at λ < 300 nm .

Advanced Research Questions

Q. How can data contradictions regarding the compound’s solubility and stability in aqueous buffers be resolved?

- Methodological Answer : Contradictions arise from pH-dependent solubility (e.g., higher solubility in acidic buffers vs. precipitation at neutral pH). Systematic studies using dynamic light scattering (DLS) and turbidimetry under varying pH (2–10) and ionic strength (0.1–1.0 M NaCl) clarify these trends. Stability assays (HPLC tracking degradation products) reveal hydrolytic susceptibility above pH 7.5, necessitating buffered systems below pH 6.5 for biological assays .

Q. What strategies optimize enantioselective synthesis to minimize byproducts like the (R)-enantiomer?

- Methodological Answer : Kinetic resolution using immobilized enzymes (e.g., lipase B from Candida antarctica) selectively hydrolyzes the undesired (R)-enantiomer. Asymmetric hydrogenation with Rhodium-DuPhos catalysts achieves >99% ee. Monitor reaction progress via circular dichroism (CD) spectroscopy and adjust catalyst loading (0.5–2 mol%) based on real-time HPLC feedback .

Q. How does the cyclohexyl group influence the compound’s biological activity compared to linear-chain analogs?

- Methodological Answer : The cyclohexyl moiety enhances lipid membrane permeability, as shown in Caco-2 cell monolayers (apparent permeability = 8.2 × 10 cm/s vs. 2.1 × 10 cm/s for phenyl analogs). Molecular dynamics simulations reveal stronger hydrophobic interactions with protein binding pockets (e.g., k increased by 40% in enzyme inhibition assays) .

Q. What experimental designs address discrepancies in reported cytotoxicity profiles across cell lines?

- Methodological Answer : Use isogenic cell lines (e.g., HEK293 vs. HepG2) to isolate metabolism-dependent effects. Dose-response curves (0.1–100 µM) with ATP-based viability assays (CellTiter-Glo®) and caspase-3/7 activation measurements distinguish cytostatic vs. apoptotic mechanisms. Contradictions may arise from serum protein binding differences; validate free concentrations via ultrafiltration-LC/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.